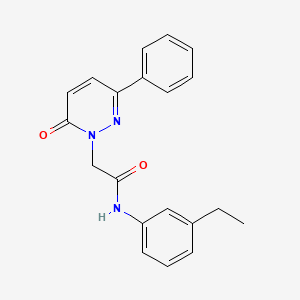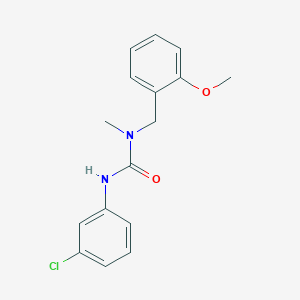![molecular formula C13H18N6S B4936452 1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione](/img/structure/B4936452.png)
1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione, also known as MPTP, is a chemical compound that has been widely studied for its scientific research applications. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to symptoms of Parkinson's disease. However, MPTP has also been used as a research tool to study the mechanisms of Parkinson's disease and other neurological disorders.
作用机制
1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione is metabolized by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons in the substantia nigra through the dopamine transporter. MPP+ then accumulates in the mitochondria of these neurons, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and physiological effects:
1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione-induced neurotoxicity leads to a decrease in dopamine levels in the striatum, which is the region of the brain that regulates movement. This results in symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia. 1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione also induces oxidative stress and inflammation, which can contribute to the progression of Parkinson's disease.
实验室实验的优点和局限性
1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione has several advantages as a research tool, including its ability to selectively target dopaminergic neurons in the substantia nigra, which is the same region of the brain that is affected in Parkinson's disease. 1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione-induced neurotoxicity also mimics the progressive nature of Parkinson's disease, making it a useful tool for studying disease progression and testing potential treatments. However, 1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione has several limitations, including its high toxicity and potential for off-target effects, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research involving 1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione, including the development of new animal models of Parkinson's disease, the identification of new therapeutic targets, and the testing of potential drugs for the treatment of Parkinson's disease. Additionally, there is a need for further research into the mechanisms of 1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione-induced neurotoxicity, including the role of oxidative stress and inflammation in disease progression.
合成方法
1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione can be synthesized through a multi-step process involving the reaction of 3-methyl-1H-pyrazole with formaldehyde and hydrogen sulfide, followed by cyclization with imidazole. The resulting product is then purified through various chromatography techniques.
科学研究应用
1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione has been used extensively as a research tool to study the mechanisms of Parkinson's disease and other neurological disorders. 1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione is selectively toxic to dopaminergic neurons in the substantia nigra, which is the same region of the brain that is affected in Parkinson's disease. Therefore, 1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione has been used to create animal models of Parkinson's disease, which can be used to study the disease progression, develop new treatments, and test the efficacy of potential drugs.
属性
IUPAC Name |
1,3-bis[(3-methylpyrazol-1-yl)methyl]imidazolidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6S/c1-11-3-5-18(14-11)9-16-7-8-17(13(16)20)10-19-6-4-12(2)15-19/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUYFJWNVPDKPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CN2CCN(C2=S)CN3C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]imidazolidine-2-thione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-allyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4936372.png)

![6,7-dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione](/img/structure/B4936385.png)

![N,N'-(methylenedi-4,1-cyclohexanediyl)bis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4936393.png)
![N-(5-chloro-2-methoxyphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-3-nitrobenzenesulfonamide](/img/structure/B4936400.png)
![3-bromo-N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4936410.png)
![diethyl 5-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4936424.png)
![6-(4-hydroxy-1-piperidinyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B4936426.png)
![3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide](/img/structure/B4936430.png)

![6-fluoro-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B4936441.png)
![8-[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4936458.png)
